[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone
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Overview
Description
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of central nervous system disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes.
Mechanism of Action
The mechanism of action of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding results in the modulation of calcium signaling and the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of cell survival. It has also been shown to have anti-inflammatory properties and to be able to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone is its high affinity for the sigma-1 receptor, which makes it a potent and selective inhibitor. However, its use in lab experiments is limited by its low solubility in water and its relatively short half-life.
Future Directions
There are a number of potential future directions for the research and development of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone. These include the identification of new sigma-1 receptor ligands, the development of more potent and selective inhibitors, and the investigation of its potential therapeutic applications in other central nervous system disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and safety.
Synthesis Methods
The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone involves a multi-step process that starts with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminocyclopentane to form the corresponding amide. This amide is then reacted with 4-chlorobutyryl chloride to form the ketone intermediate, which is subsequently reduced to the final product using sodium borohydride.
Scientific Research Applications
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone has been studied extensively for its potential use in the treatment of various central nervous system disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release, calcium signaling, and cell survival.
properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-9-17-15(18-10-12)21-13-5-7-19(8-6-13)14(20)11-3-1-2-4-11/h9-11,13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRLEUTYGQAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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